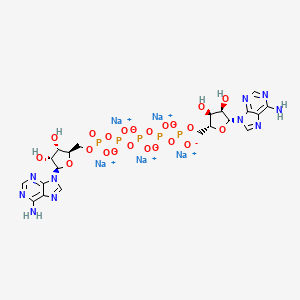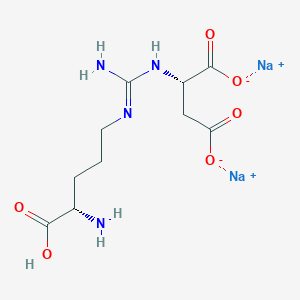![molecular formula C19H16KNO5S B10861049 potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione CAS No. 1314533-27-1](/img/structure/B10861049.png)
potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSDC-0602K Potassium, also known as Azemiglitazone potassium, is a thiazolidinedione compound that binds to peroxisome proliferator-activated receptor gamma (PPARγ) with an IC50 of 18.25 μM . It modulates the mitochondrial pyruvate carrier (MPC) and is used for research in fatty liver diseases, dysfunctional lipid metabolism, inflammation, and insulin resistance .
Preparation Methods
The synthesis of MSDC-0602K Potassium involves several steps, including the preparation of the thiazolidinedione core and subsequent modifications to introduce the potassium salt. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MSDC-0602K Potassium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the thiazolidinedione core.
Substitution: Substitution reactions can introduce different functional groups to the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
MSDC-0602K Potassium has several scientific research applications:
Chemistry: It is used to study the modulation of the mitochondrial pyruvate carrier and its effects on cellular metabolism.
Biology: Research on its role in regulating lipid metabolism, inflammation, and insulin resistance.
Medicine: Investigated for its potential therapeutic effects in treating fatty liver diseases, non-alcoholic steatohepatitis (NASH), and type 2 diabetes.
Industry: Used in the development of new insulin sensitizers and related compounds
Mechanism of Action
MSDC-0602K Potassium exerts its effects by binding to PPARγ and modulating the mitochondrial pyruvate carrier (MPC). This modulation affects cellular metabolism, leading to improved insulin sensitivity and reduced inflammation. The molecular targets and pathways involved include PPARγ and MPC, which play crucial roles in regulating glucose and lipid metabolism .
Comparison with Similar Compounds
MSDC-0602K Potassium is compared with other thiazolidinedione compounds, such as pioglitazone and rosiglitazone. Unlike these compounds, MSDC-0602K Potassium has minimal direct binding to PPARγ, reducing the risk of PPARγ-driven side effects. This makes it a unique and potentially safer alternative for treating insulin resistance and related metabolic disorders .
Similar compounds include:
Pioglitazone: A thiazolidinedione used to treat type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar applications but different side effect profiles
Properties
CAS No. |
1314533-27-1 |
|---|---|
Molecular Formula |
C19H16KNO5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23);/q;+1/p-1 |
InChI Key |
PQCFIIIBRQVVGW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)
![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)
![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)
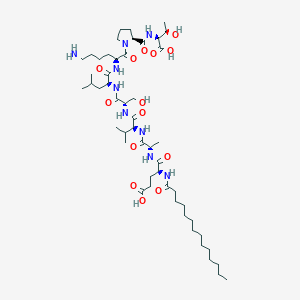
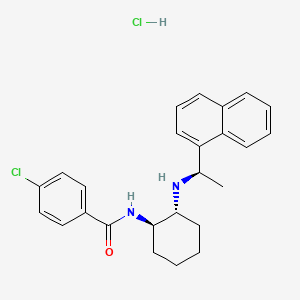
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)
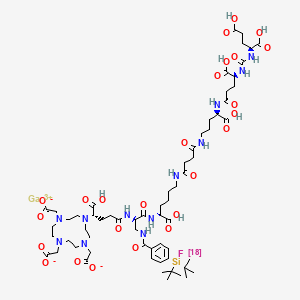
![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)
![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)
